

GSK3179106 versus selpercatinib for RET-driven cancers

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Compound of Interest		
Compound Name:	GSK3179106	
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A Comparative Guide to RET Inhibitors: **GSK3179106** and Selpercatinib

This guide provides a detailed comparison of two selective RET kinase inhibitors, **GSK3179106** and selpercatinib, for researchers, scientists, and drug development professionals. While both compounds target the rearranged during transfection (RET) proto-oncogene, their clinical development and intended therapeutic applications appear to differ significantly based on available data. Selpercatinib is an FDA-approved therapeutic for various RET-driven cancers, whereas the clinical development of **GSK3179106** has been primarily reported in the context of non-oncological indications such as irritable bowel syndrome (IBS).

Biochemical and Preclinical Profile

GSK3179106 is a potent and selective RET kinase inhibitor.[1][2][3] In biochemical assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 0.3 nM and 0.4 nM for RET kinase.[1][2] In cellular assays, **GSK3179106** inhibits RET phosphorylation with an IC50 of 11 nM and demonstrates anti-proliferative effects in RET-dependent cancer cell lines.[1][2] Notably, its development has focused on a gut-restricted formulation for the potential treatment of IBS by attenuating visceral hypersensitivity.[1][2]

Selpercatinib is also a highly selective and potent inhibitor of the RET kinase.[4] It has demonstrated significant anti-tumor activity in various preclinical models of RET-driven cancers, which has been translated into robust clinical efficacy.



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Clinical Efficacy and Safety

A direct head-to-head clinical comparison of **GSK3179106** and selpercatinib in RET-driven cancers is not available, as **GSK3179106** has not been reported in clinical trials for cancer treatment. The available clinical data for **GSK3179106** is from a Phase I study in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[5]

In contrast, selpercatinib has undergone extensive clinical evaluation in the pivotal LIBRETTO-001 trial, leading to its approval for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC), thyroid cancer, and other solid tumors.[4][6][7][8][9]

Data Presentation

The following tables summarize the available quantitative data for **GSK3179106** (preclinical) and selpercatinib (clinical).

Table 1: Biochemical and Cellular Activity of GSK3179106

Parameter	Value	Reference
RET Kinase IC50 (biochemical)	0.3 nM, 0.4 nM	[1][2]
RET Phosphorylation IC50 (cellular)	11 nM	[1][2]
TT Cell Line (RET-dependent) Proliferation IC50	25.5 nM	[2]

Table 2: Clinical Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (from LIBRETTO-001 trial)



Population	Overall Response Rate (ORR)	Duration of Response (DoR) - Median	Progressio n-Free Survival (PFS) - Median	Overall Survival (OS) - Median	Reference
Treatment- Naïve	83% - 85%	Not Reached (at time of some analyses)	22.0 months	Not Reached (at time of analysis)	[6][10][11]
Previously Treated (Platinum- based chemo)	61% - 64%	17.5 - 28.6 months	16.5 - 24.9 months	47.6 months	[6][11][12]
Brain Metastases	85% - 91%	10.1 months	11.0 months (CNS-PFS)	-	[6][10]

Table 3: Clinical Efficacy of Selpercatinib in RET-Altered Thyroid Cancer (from LIBRETTO-001 trial)

Cancer Type	Population	Overall Response Rate (ORR)	Reference
Medullary Thyroid Cancer (MTC)	Treatment-Naïve	73%	[6]
Medullary Thyroid Cancer (MTC)	Previously Treated (cabozantinib or vandetanib)	69%	[6]
Thyroid Cancer (RET fusion-positive)	Previously Treated	79%	[6]

Safety Profile of Selpercatinib



The most common adverse events of grade 3 or higher associated with selpercatinib include hypertension, increased liver enzymes (AST and ALT), hyponatremia, and lymphopenia.[6][11]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

RET Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the RET kinase.

- Materials: Recombinant human RET kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (**GSK3179106** or selpercatinib) at various concentrations.
- Procedure:
 - The RET kinase is incubated with the test compound for a predetermined period.
 - The kinase reaction is initiated by adding ATP and the substrate.
 - The reaction is allowed to proceed for a specific time at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is measured. This
 can be done using various methods, such as radioisotope incorporation (32P-ATP) or
 antibody-based detection (e.g., ELISA with an anti-phosphotyrosine antibody).
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the doseresponse data to a sigmoidal curve.

Cellular RET Phosphorylation Assay

This assay measures the inhibition of RET autophosphorylation within a cellular context.



- Cell Line: A human cancer cell line with a known RET alteration (e.g., TT cells for RET-mutant MTC).
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - Cells are then treated with various concentrations of the test compound for a specified duration.
 - Following treatment, cells are lysed to extract proteins.
 - The levels of phosphorylated RET (p-RET) and total RET are determined by Western blotting or ELISA using specific antibodies.
- Data Analysis: The ratio of p-RET to total RET is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the compound concentration.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

- Cell Lines: RET-dependent (e.g., TT) and RET-independent (e.g., A549) cancer cell lines.
- Procedure:
 - Cells are seeded in multi-well plates.
 - After 24 hours, cells are treated with a range of concentrations of the test compound.
 - Cells are incubated for a period of 3 to 8 days.
 - Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
- Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-



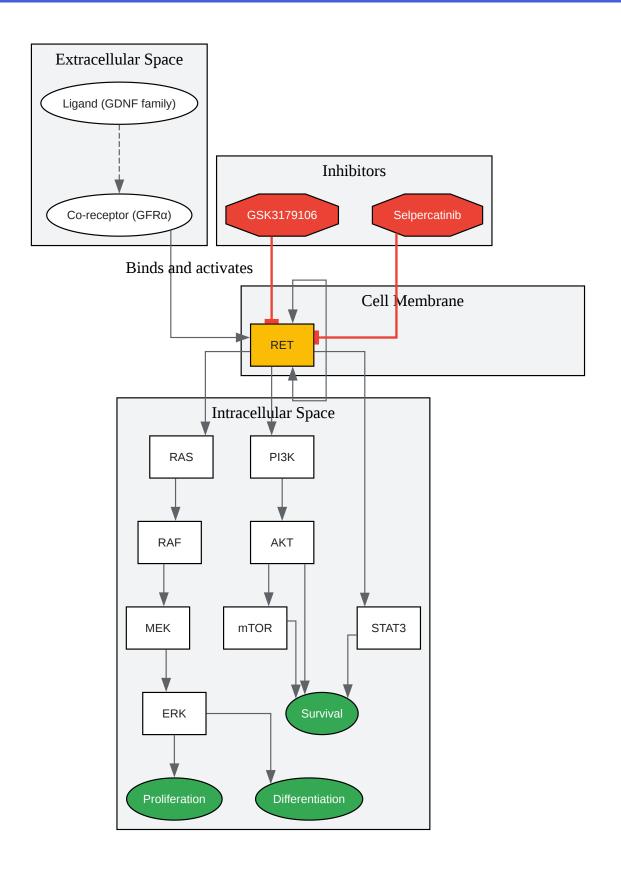


response curve.

Mandatory Visualization Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the RET signaling pathway and a general workflow for the evaluation of RET inhibitors.

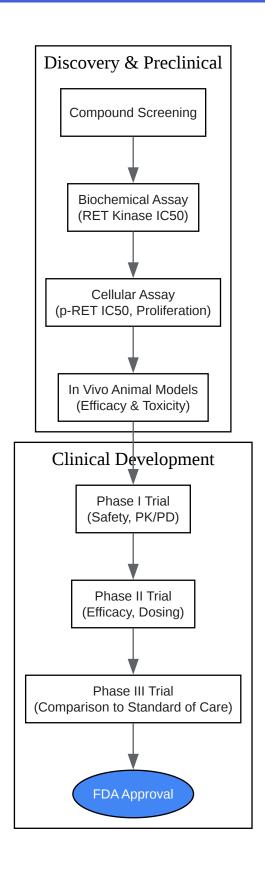




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Caption: Simplified RET signaling pathway and points of inhibition.





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Caption: General workflow for the development of a targeted cancer therapy.



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